Bromamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

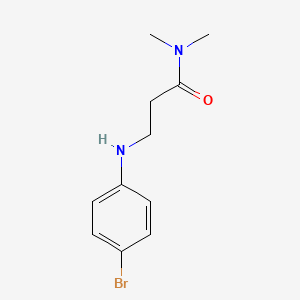

Bromamide is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Bromamide, a compound with the chemical formula BrH2N, is a brominated amine that has garnered attention in various fields, including medicinal chemistry and toxicology. Its biological activities are significant due to its potential therapeutic applications and environmental implications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on human health, and relevant case studies.

This compound is characterized by its bromine atom attached to an amine group. The stability and reactivity of this compound can vary based on its environment, particularly under different pH levels and temperatures. It decomposes violently at low temperatures, which poses challenges for handling and application .

This compound's biological activity is primarily attributed to its interaction with biological molecules, including proteins and nucleic acids. Key mechanisms include:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes that are critical for cellular functions. For instance, it may interfere with metabolic pathways by inhibiting enzymes involved in neurotransmitter synthesis.

- Neurotoxicity : Case studies have indicated that exposure to brominated compounds can lead to neuropsychological sequelae. Chronic exposure to methyl bromide, a related compound, has demonstrated significant damage to the central nervous system, including cognitive impairments and emotional disturbances .

Biological Activity in Research

Recent studies have explored the biological activities of this compound and its derivatives. The following table summarizes key findings from various research efforts:

Case Studies

- Neuropsychological Effects : A notable case study documented the neuropsychological effects following exposure to methyl bromide (a related compound). Patients exhibited cognitive impairments and emotional disturbances long after exposure ceased . This highlights the potential neurotoxic effects of brominated compounds.

- Toxicity Reports : A review of bromide intoxication cases revealed symptoms such as weakness, cognitive dysfunction, and peripheral neuropathy associated with prolonged exposure to brominated compounds . This underscores the importance of understanding the toxicological profile of this compound.

Wissenschaftliche Forschungsanwendungen

Hoffmann Bromamide Reaction

The Hoffmann this compound reaction is a pivotal chemical process utilized for synthesizing primary amines from primary amides. This reaction involves the treatment of an amide with bromine and a strong base, typically sodium hydroxide. The key applications of this reaction include:

- Synthesis of Amines : This reaction is particularly valuable for producing primary amines, which are essential building blocks in pharmaceuticals and agrochemicals. It can also synthesize secondary and tertiary amines under specific conditions .

- Production of Pharmaceuticals : The Hoffmann this compound reaction is employed in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs .

- Dyes and Fragrances : The versatility of the reaction extends to the production of dyes and fragrances, where amines serve as key intermediates .

Limitations

While the Hoffmann this compound reaction has numerous applications, it is limited to primary amides and can produce unwanted side products under certain conditions. Additionally, the strong reaction conditions required can pose safety risks .

Environmental Impact and Toxicology

Bromide ions (Br⁻), while often associated with beneficial applications, also present challenges in terms of environmental exposure and toxicity:

- Health Risks : Studies have shown that exposure to bromide can exacerbate renal dysfunction and lead to inflammatory responses in certain populations. For instance, a study on mice with Alport syndrome indicated that bromide supplementation could worsen kidney injury .

- Genotoxicity : Research indicates a correlation between serum bromide levels and genotoxic effects in humans exposed to environmental sources near bromine factories. Elevated levels were linked to increased DNA damage, highlighting potential health risks associated with bromide exposure .

Case Study 1: Methyl Bromide Poisoning

A notable case involved acute methyl bromide poisoning due to improper fumigation practices. Four family members exhibited severe toxicity symptoms after exposure to this pesticide, leading to significant public health concerns regarding the use of highly toxic chemicals in residential settings .

Case Study 2: Bromide Exposure in Dead Sea Region

Another study monitored human exposure to bromide in areas near a bromine production facility. The findings revealed elevated serum bromide levels correlated with increased genotoxicity markers among residents, underscoring the need for monitoring environmental contaminants .

Summary Table of Applications

| Application Area | Description | Notable Compounds/Processes |

|---|---|---|

| Organic Synthesis | Synthesis of primary, secondary, and tertiary amines | Hoffmann this compound Reaction |

| Pharmaceuticals | Development of analgesics and anti-inflammatory drugs | Various amines derived from Hoffmann reaction |

| Environmental Studies | Assessment of health risks associated with bromide exposure | Studies on renal dysfunction and genotoxicity |

| Toxicology | Investigation into poisoning cases involving methyl bromide | Case studies highlighting acute toxicity incidents |

Analyse Chemischer Reaktionen

Formation of Bromamide

This compound is synthesized via the reaction of a primary amide with bromine ($\ce{Br_2}$) in the presence of a strong base (e.g., NaOH):

\ceRCONH2+Br2+2NaOH−>RCONHBr+NaBr+H2O

This step involves the nucleophilic attack of the hydroxide ion ($\ce{OH^-}$) on the amide, followed by bromination at the nitrogen atom .

Key Observations :

-

This compound formation is exothermic and requires controlled temperature (typically 0–5°C) .

-

Secondary or tertiary amides do not undergo this reaction due to steric hindrance .

Deprotonation and Rearrangement

This compound undergoes deprotonation by a strong base to form a this compound anion ($\ce{RCONBr^-}$), which rearranges into an isocyanate intermediate:

\ceRCONHBr+NaOH−>RCONBr−+H2O

\ceRCONBr−−>RNCO+Br−

The rearrangement involves migration of the alkyl/aryl group (R) from the carbonyl carbon to nitrogen, expelling $\ce{Br^-}$ .

Mechanistic Insights :

-

The rate-determining step is the rearrangement of the this compound anion .

-

Isotopic labeling studies confirm that the R group migrates with retention of configuration .

Hydrolysis to Amine

The isocyanate intermediate reacts with water to form carbamic acid, which decomposes into a primary amine:

\ce{RNCO + H2O -> RNHCOOH -> RNH2 + CO2 ^}

This step results in the loss of one carbon atom (as $\ce{CO2}$), yielding a primary amine with one fewer carbon than the original amide .

Experimental Conditions :

Comparative Reaction Data

The table below summarizes key reactions involving this compound:

Side Reactions and Byproducts

Eigenschaften

CAS-Nummer |

332-69-4 |

|---|---|

Molekularformel |

C11H15BrN2O |

Molekulargewicht |

271.15 g/mol |

IUPAC-Name |

3-(4-bromoanilino)-N,N-dimethylpropanamide |

InChI |

InChI=1S/C11H15BrN2O/c1-14(2)11(15)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,7-8H2,1-2H3 |

InChI-Schlüssel |

ICBQXEWYZVQCFH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)CCNC1=CC=C(C=C1)Br |

Kanonische SMILES |

CN(C)C(=O)CCNC1=CC=C(C=C1)Br |

Sequenz |

X |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.